Cas no 1807176-91-5 (Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate)

Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate
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- インチ: 1S/C10H6F3NO3/c1-16-9(15)6-3-2-5(4-14)7(11)8(6)17-10(12)13/h2-3,10H,1H3
- InChIKey: DJEATBIGMKCADN-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C#N)C=CC(C(=O)OC)=C1OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 328
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 2.5
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015010809-250mg |
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate |
1807176-91-5 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015010809-1g |
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate |
1807176-91-5 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
Alichem | A015010809-500mg |
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate |
1807176-91-5 | 97% | 500mg |
815.00 USD | 2021-06-21 |
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoateに関する追加情報
Recent Advances in the Study of Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate (CAS: 1807176-91-5)
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate (CAS: 1807176-91-5) is a fluorinated benzoate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, positioning it as a promising candidate for further pharmaceutical research.
The compound's unique structural features, including the difluoromethoxy and cyano groups, contribute to its reactivity and potential as a building block for more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) highlighted its role as an intermediate in the synthesis of novel kinase inhibitors, demonstrating its utility in targeting specific enzymatic pathways involved in cancer and inflammatory diseases.
In addition to its synthetic applications, Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate has been investigated for its direct biological effects. Preliminary in vitro studies have shown that the compound exhibits moderate inhibitory activity against certain cytochrome P450 enzymes, suggesting potential implications for drug metabolism and pharmacokinetics. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties.
Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have facilitated the detailed characterization of this compound. These techniques have enabled researchers to confirm its purity and stability under various conditions, which is critical for its application in drug development pipelines.
Looking ahead, the exploration of Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate is expected to expand into preclinical studies, where its safety and efficacy profiles will be further evaluated. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its transition from a research chemical to a therapeutic agent.
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